3-(Phenylthio)phthalonitrile

Description

The exact mass of the compound 3-(Phenylthio)phthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Phenylthio)phthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylthio)phthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

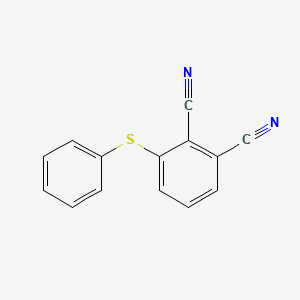

Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUWFTZWRWFKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346960 | |

| Record name | 3-(Phenylthio)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-68-6 | |

| Record name | 3-(Phenylthio)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Phenylthio)phthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Phenylthio)phthalonitrile (CAS: 51762-68-6)

Abstract: This technical guide provides a comprehensive overview of 3-(Phenylthio)phthalonitrile, a pivotal chemical intermediate for the synthesis of advanced functional materials. Tailored for researchers, chemists, and material scientists, this document delves into the compound's physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its primary applications as a precursor to high-performance phthalocyanine dyes and polyphthalonitrile thermosetting resins. The narrative emphasizes the causal relationships in experimental design and validates claims with authoritative references, ensuring a trustworthy and expert-grounded resource.

Introduction and Core Properties

3-(Phenylthio)phthalonitrile, also known as 3-phenylsulfanylbenzene-1,2-dicarbonitrile, is an aromatic nitrile distinguished by a phenylthio (-S-C₆H₅) substituent on the phthalonitrile framework. This strategic placement of a sulfur-linked aromatic group imparts unique solubility, electronic, and processing characteristics, making it a highly valuable building block for specialized polymers and macrocyclic compounds. Its primary utility lies in its two reactive nitrile groups, which can undergo cyclotetramerization to form phthalocyanines or polymerization to create highly cross-linked, thermally stable resins.[1] The phenylthio moiety modulates the properties of these end-products, enhancing solubility and influencing the electronic structure, which is critical for applications in photodynamic therapy, advanced composites, and functional coatings.[2][3]

Physicochemical Data

All quantitative data for 3-(Phenylthio)phthalonitrile are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 51762-68-6 | [4][5][6] |

| Molecular Formula | C₁₄H₈N₂S | [4][7] |

| Molecular Weight | 236.29 g/mol | [4][7] |

| Appearance | Solid, light yellow powder | [8][9] |

| Melting Point | 115-118 °C | [7] |

| Boiling Point | 422.8 ± 40.0 °C (Predicted) | [7] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2-8 °C, Sealed, Dry | [4][6] |

| SMILES | N#CC1=CC=CC(=C1C#N)SC2=CC=CC=C2 | [10] |

| InChIKey | CAUWFTZWRWFKAG-UHFFFAOYSA-N | [10] |

Chemical Structure

The structure of 3-(Phenylthio)phthalonitrile features a central benzene ring substituted with two adjacent nitrile groups (positions 1 and 2) and a phenylthio group at position 3.

Synthesis and Mechanistic Considerations

The most effective and common route for synthesizing arylthio-substituted phthalonitriles is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves reacting a phthalonitrile precursor bearing a good leaving group, such as a nitro group, with a corresponding thiolate. For the title compound, 3-nitrophthalonitrile serves as the ideal starting material.[9][11][12]

The causality for this choice is twofold: 1) The nitro group is highly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, and 2) it is an excellent leaving group. The synthesis of the 3-nitrophthalonitrile precursor itself typically starts from phthalimide, which undergoes nitration followed by amidation and dehydration.[13][14]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system based on established methodologies for the synthesis of analogous arylthio-phthalonitriles.[11][12] Purity is assessed at the final step via spectroscopic methods.

-

Reagent Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the DMF. The use of an anhydrous base and solvent is critical to prevent side reactions with water.

-

Nucleophile Generation: While stirring under a nitrogen atmosphere, add thiophenol (1.2 equivalents) dropwise. The mixture will be stirred at room temperature for 30 minutes to ensure the complete in situ formation of the potassium thiophenoxide nucleophile.

-

SₙAr Reaction: Add 3-nitrophthalonitrile (1.0 equivalent) portion-wise to the stirred suspension.[9] An exothermic reaction may be observed. Maintain the temperature at or below 25 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold distilled water with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with distilled water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-(Phenylthio)phthalonitrile as a light-yellow crystalline solid.

-

Validation: Dry the final product under vacuum and confirm its identity and purity using ¹H NMR, FT-IR, and Mass Spectrometry (see Section 3).

Spectroscopic Characterization and Validation

Validation of the molecular structure and purity is achieved through a combination of standard spectroscopic techniques. The data presented below are based on published spectra for the title compound and its analogs.[4][15]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Multiplets in the range of δ 7.2-7.8 ppm. | Aromatic protons of the phthalonitrile and phenylthio rings. The spectrum in DMSO-d6 provides definitive structural confirmation.[4] |

| FT-IR | Strong, sharp peak at ~2230 cm⁻¹.Peaks at ~1580 cm⁻¹ and ~1480 cm⁻¹.Peak around 690-750 cm⁻¹. | Characteristic C≡N (nitrile) stretching vibration.[15]Aromatic C=C stretching vibrations.C-S (thioether) stretching vibration. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z ≈ 236.04. | Confirms the molecular weight and formula (C₁₄H₈N₂S).[10] |

Key Applications and Downstream Synthesis

The true value of 3-(Phenylthio)phthalonitrile lies in its role as a monomer for creating larger, functional architectures.

Precursor to Substituted Phthalocyanines

Phthalocyanines (Pcs) are robust macrocyclic compounds analogous to porphyrins, widely used as dyes, catalysts, and photosensitizers.[2][8] The synthesis involves a template cyclotetramerization of four phthalonitrile units around a central metal ion. The phenylthio substituents enhance the solubility of the resulting phthalocyanine in organic solvents, which is a major advantage over unsubstituted Pcs, and they modulate the electronic properties of the macrocycle, which is crucial for applications in photodynamic therapy and nonlinear optics.[8][12]

Protocol: Synthesis of Zinc(II) Tetra(3-phenylthio)phthalocyanine

-

Setup: In a reaction vessel, combine 3-(Phenylthio)phthalonitrile (4 equivalents), anhydrous zinc(II) acetate (Zn(OAc)₂, 1 equivalent), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction: Add a high-boiling point solvent, such as 1-pentanol or dimethylaminoethanol, and reflux the mixture under a nitrogen atmosphere for 12-24 hours.[12] The reaction will turn a deep green or blue color, indicating the formation of the phthalocyanine macrocycle.

-

Isolation: After cooling, precipitate the crude product by adding the reaction mixture to methanol. Collect the solid by filtration.

-

Purification: Purify the product using column chromatography on silica gel, eluting with a solvent mixture such as THF/hexane to isolate the desired substituted phthalocyanine.[10] The disappearance of the nitrile peak (~2230 cm⁻¹) in the FT-IR spectrum confirms the completion of the reaction.[12]

Monomer for High-Performance Polyphthalonitrile Resins

Phthalonitrile-based thermosets are a class of ultra-high-temperature polymers renowned for their exceptional thermal and oxidative stability (stable >300 °C), low water absorption, and inherent flame retardancy.[3][16][17] These properties make them ideal for applications in aerospace composites, ship structures, and electronic packaging.[4][14]

The monomer, 3-(Phenylthio)phthalonitrile, is thermally cured, often with a catalytic agent, to form a highly cross-linked network. The curing process proceeds through the addition polymerization of the nitrile groups, forming a complex structure of phthalocyanine and triazine rings which are responsible for the material's remarkable stability.[14][18] The phenylthio group can lower the monomer's melting point and the viscosity of the resin melt, improving processability compared to unsubstituted analogs.[4]

Protocol: Thermal Curing of 3-(Phenylthio)phthalonitrile Resin

-

Formulation: Melt the 3-(Phenylthio)phthalonitrile monomer at a temperature above its melting point (~120 °C).

-

Curing Initiation: Introduce a curing agent, such as an aromatic amine (e.g., 4,4'-diaminodiphenyl sulfone), to initiate polymerization at a lower temperature.

-

Degassing: Place the molten resin under vacuum to remove any entrapped air or volatiles, which is critical to prevent void formation in the final composite.

-

Curing Cycle: Heat the resin using a programmed temperature ramp. A typical cycle involves:

-

Heating to ~250 °C and holding for several hours.

-

Ramping to ~290 °C and holding for an extended period.

-

-

Post-Curing: For maximum thermal stability and glass transition temperature (Tg), a freestanding post-cure is performed at temperatures exceeding 350 °C for several hours.[16] The resulting material is a rigid, dark, and void-free thermoset polymer. The glass transition temperature (Tg) of such resins can exceed 400 °C.[4][16]

Safety, Handling, and Storage

3-(Phenylthio)phthalonitrile and its precursor, 3-nitrophthalonitrile, are hazardous chemicals that must be handled with appropriate precautions.

-

Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling the solid powder, an appropriate dust mask is recommended.[7]

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C.[4][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

- Gümrükçü, G., et al. (2015). Different Peripheral Substituted Phthalocyanines: Synthesis, Characterization, Aggregation Behavior, Antioxidant and Antibacterial Activity.

-

PubChem. (n.d.). 3-(Phenylthio)propanenitrile. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). Retrieved January 11, 2026, from [Link]

- Ziminov, A. V., et al. (2019). Synthesis, characterization, and investigation of photochemical properties of tetra-substituted zinc phthalocyanines. Inorganica Chimica Acta.

-

SPECIFIC POLYMERS. (2023). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved January 11, 2026, from [Link]

- Atilla, D., et al. (2006). Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. Molecules, 11(12), 1016-1025.

- Google Patents. (2014). CN101851179B - Production process for preparing phthalonitrile by using ammoxidation method.

- Liu, Y., et al. (2021).

-

LookChem. (n.d.). Cas 51762-67-5, 3-Nitrophthalonitrile. Retrieved January 11, 2026, from [Link]

- Augustine, D. A., et al. (2012). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties.

- Wang, C., et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 11(7), 1184.

- Köysal, O., et al. (2021). Phthalonitriles and their versatile applications.

- Anbarasan, P. M., et al. (2011). Geometrical, electronic structure, nonlinear optical and spectroscopic investigations of 4-(phenylthio)phthalonitrile dye sensitizer for solar cells using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 528-537.

Sources

- 1. Tetra (C60) lanthanum phthalocyanine: design, synthesis and investigation of the third-order nonlinear optical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Phthalonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. 51762-68-6 CAS Manufactory [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Structure–Function Relationship of Novel Tetrakis (Mercapto-Terphenyl)Benzene Cobalt (II) Phthalocyanines: Synthesis and Computational Evaluation [mdpi.com]

- 9. Cas 51762-67-5,3-Nitrophthalonitrile | lookchem [lookchem.com]

- 10. rsc.org [rsc.org]

- 11. Atypical Film-Forming Behavior of Soluble Tetra-3-Nitro-Substituted Copper Phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN101851179B - Production process for preparing phthalonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A Pyridazine-Containing Phthalonitrile Resin for Heat-Resistant and Flame-Retardant Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenol‐containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties | Scilit [scilit.com]

- 18. 3-硝基邻苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Phenylthio)phthalonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Phenylthio)phthalonitrile, a key intermediate in the development of advanced materials such as phthalocyanines. Phthalonitrile-based materials are renowned for their exceptional thermal stability and mechanical properties, making them suitable for high-performance applications in the aerospace and electronics industries.[1][2] This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), explains the underlying chemical principles, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment. It is intended for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry and drug development.

Introduction: The Significance of Substituted Phthalonitriles

Phthalonitriles are a class of aromatic compounds characterized by two adjacent cyano (-C≡N) groups on a benzene ring.[3] These nitrile functionalities are precursors for polymerization reactions, leading to the formation of highly stable, cross-linked networks. The resulting polymers, often phthalocyanine resins, exhibit remarkable properties including:

-

High Thermal and Oxidative Stability: The extensive aromaticity of the cured resin network contributes to its ability to withstand extreme temperatures.[1][4]

-

Superior Mechanical Strength: These materials often possess high glass transition temperatures (Tg) and excellent modulus.[1][4]

-

Chemical Resistance and Flame Retardancy: The stable molecular structure imparts resistance to various chemical environments and inherent flame-retardant properties.[1]

The strategic introduction of substituents onto the phthalonitrile ring allows for the fine-tuning of these properties. The phenylthio (-S-Ph) group, in particular, can enhance solubility and modify the electronic characteristics of the resulting phthalocyanine complexes, which is crucial for applications in materials science and photodynamic therapy.[5][6] 3-(Phenylthio)phthalonitrile serves as a vital building block for creating unsymmetrically substituted phthalocyanines, enabling precise control over the final material's performance.

Synthesis of 3-(Phenylthio)phthalonitrile

The most common and efficient method for synthesizing 3-(Phenylthio)phthalonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a good leaving group, typically a nitro (-NO₂) or a halogen group, from an activated aromatic ring by a sulfur-based nucleophile.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry.[7] For this synthesis, the reaction proceeds by attacking the electron-deficient phthalonitrile ring with the thiophenolate anion. The presence of electron-withdrawing groups (EWGs), such as the two cyano groups and a nitro group, is critical as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution.[7]

The general reaction scheme is as follows:

Starting Material: 3-Nitrophthalonitrile Nucleophile: Thiophenol Base: Potassium Carbonate (K₂CO₃) Solvent: N,N-Dimethylformamide (DMF)

The base deprotonates the thiophenol to generate the more potent thiophenolate nucleophile, which then attacks the carbon atom bearing the nitro group. The nitro group is an excellent leaving group, making the reaction thermodynamically favorable.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final product.

Caption: Experimental workflow for the synthesis of 3-(Phenylthio)phthalonitrile.

Detailed Experimental Protocol

-

Rationale: This protocol is based on established nucleophilic aromatic substitution methodologies for synthesizing aryl thioethers and substituted phthalonitriles.[8][9] The use of K₂CO₃ as a base is common as it is effective and easily removed during workup.[10][11] DMF is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the thiophenolate anion highly reactive.[11]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |

| 3-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | 10.0 | 1.73 g |

| Thiophenol | C₆H₆S | 110.18 | 11.0 | 1.21 g (1.1 mL) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 40 mL |

Procedure:

-

Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-nitrophthalonitrile (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 40 mL) to the flask.

-

Nucleophile Addition: While stirring the suspension, add thiophenol (1.21 g, 11.0 mmol) dropwise using a syringe.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 8 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 3-nitrophthalonitrile spot indicates reaction completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into 200 mL of ice-cold water. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water to remove DMF and inorganic salts, then dry in a desiccator.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven at 40 °C. The final product, 3-(phenylthio)phthalonitrile, should be obtained as a solid.[12]

Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(Phenylthio)phthalonitrile. A combination of spectroscopic and physical methods provides a self-validating system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. The spectrum of 3-(Phenylthio)phthalonitrile is expected to show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the protons on both the phthalonitrile and the phenylthio rings.

-

¹³C NMR: This analysis identifies the carbon skeleton of the molecule. Key signals to identify include those for the two distinct cyano carbons (-C≡N) and the carbons of the aromatic rings.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to identify the functional groups present in the molecule. The key vibrational band for 3-(Phenylthio)phthalonitrile is the sharp, strong absorption from the nitrile (C≡N) stretch, typically appearing around 2230 cm⁻¹.[13] The absence of characteristic nitro group peaks (around 1530 and 1350 cm⁻¹) from the starting material confirms the substitution.

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight of the compound. For 3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S), the expected monoisotopic mass is approximately 236.04 g/mol .[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Summary of Expected Characterization Data:

| Technique | Feature | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~7.2 - 7.8 ppm (multiplets, aromatic protons) |

| ¹³C NMR | Chemical Shift (δ) | ~110 - 150 ppm (aromatic C), ~115-117 ppm (CN) |

| FTIR | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ (strong, sharp C≡N stretch) |

| MS (ESI+) | [M+H]⁺ | m/z ≈ 237.05 |

| Melting Point | Range (°C) | Literature-dependent, confirms purity |

| Appearance | Physical Form | Solid[12] |

Visualizing the SNAr Mechanism

The following diagram illustrates the step-wise mechanism for the formation of 3-(Phenylthio)phthalonitrile.

Sources

- 1. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]

- 2. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 3. Page loading... [guidechem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-(Phenylthio)phthalonitrile | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - 3-(phenylthio)phthalonitrile (C14H8N2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectroscopic Properties of 3-(Phenylthio)phthalonitrile

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Phenylthio)phthalonitrile, a key intermediate in the synthesis of advanced materials and potential therapeutic agents. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers in-depth theoretical insights and practical methodologies for the spectroscopic characterization of this molecule.

Introduction

3-(Phenylthio)phthalonitrile, with the molecular formula C₁₄H₈N₂S, belongs to the versatile class of phthalonitrile derivatives. These compounds are renowned precursors for the synthesis of phthalocyanines, which have widespread applications in dyes, catalysts, and photodynamic therapy. The incorporation of a phenylthio substituent onto the phthalonitrile scaffold introduces unique electronic and steric properties, significantly influencing the molecule's spectroscopic signature and its potential applications. Understanding these properties is paramount for quality control, reaction monitoring, and the rational design of novel materials.

This guide will explore the key spectroscopic techniques used to characterize 3-(Phenylthio)phthalonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry (MS). Each section will detail the theoretical underpinnings, experimental protocols, and interpretation of the spectral data, grounded in established scientific principles.

Molecular Structure and Isomerism

It is crucial to distinguish 3-(Phenylthio)phthalonitrile from its constitutional isomer, 4-(phenylthio)phthalonitrile. The position of the phenylthio group on the phthalonitrile ring significantly impacts the molecule's symmetry and electronic distribution, leading to distinct spectroscopic features.

Caption: Molecular structure of 3-(Phenylthio)phthalonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(Phenylthio)phthalonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy

Theoretical Insights: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalonitrile and the phenyl rings. The substitution pattern of 3-(Phenylthio)phthalonitrile results in a complex splitting pattern for the phthalonitrile protons due to their inequivalence. The protons of the phenylthio group will also exhibit a characteristic pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3-(Phenylthio)phthalonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation: Based on available data for 3-(Phenylthio)phthalonitrile, the ¹H NMR spectrum in DMSO-d₆ shows complex multiplets in the aromatic region.[1] The integration of these signals corresponds to the total number of aromatic protons.

| Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| 7.0 - 8.0 | Multiplet | Aromatic Protons (Phthalonitrile and Phenyl rings) |

Table 1: Expected ¹H NMR Spectral Data for 3-(Phenylthio)phthalonitrile.

¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals to identify include the two nitrile carbons, the carbon atom attached to the sulfur, and the aromatic carbons.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 75 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The spectrum is expected to show distinct signals for the 14 carbon atoms, though some aromatic carbons may have overlapping chemical shifts. The nitrile carbons will appear in the characteristic downfield region.

| Chemical Shift (δ) Range (ppm) | Assignment |

| 110 - 140 | Aromatic Carbons |

| ~115 | Nitrile Carbons (-C≡N) |

| ~145 | Carbon attached to Sulfur |

Table 2: Expected ¹³C NMR Spectral Data for 3-(Phenylthio)phthalonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in 3-(Phenylthio)phthalonitrile.

Theoretical Insights: The key vibrational modes to be observed are the characteristic stretching of the nitrile group (-C≡N), the C-S stretching of the thioether linkage, and the aromatic C-H and C=C stretching vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the interferogram to obtain the final spectrum.

Data Interpretation: The IR spectrum of 3-(Phenylthio)phthalonitrile exhibits a strong, sharp absorption band characteristic of the nitrile group.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2230 | -C≡N stretch | Strong, Sharp |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| ~700 | C-S stretch | Medium to Weak |

Table 3: Key IR Absorption Bands for 3-(Phenylthio)phthalonitrile.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Theoretical Insights: The UV-Vis spectrum of 3-(Phenylthio)phthalonitrile is expected to be a composite of the electronic transitions of the phthalonitrile and phenylthio chromophores. The phthalonitrile moiety typically exhibits π-π* transitions in the UV region. The phenylthio group can also contribute to the absorption spectrum. For the related 4-(thiophene-3-ylmethoxy) phthalonitrile, absorption bands are observed around 259, 296, and 306 nm in THF.[3] Similar absorption features are anticipated for 3-(Phenylthio)phthalonitrile.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 3-(Phenylthio)phthalonitrile in a UV-transparent solvent (e.g., ethanol, acetonitrile, or THF). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

-

Data Processing: The instrument software will generate the absorbance versus wavelength plot.

Caption: Workflow for acquiring a UV-Vis spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide information about the emissive properties of 3-(Phenylthio)phthalonitrile upon electronic excitation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer.

-

Data Acquisition:

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record an emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.

-

-

Data Processing: The instrument software will generate the fluorescence spectra. Quantum yield can be determined relative to a known standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 3-(Phenylthio)phthalonitrile and to gain structural information from its fragmentation pattern.

Theoretical Insights: The molecular formula of 3-(Phenylthio)phthalonitrile is C₁₄H₈N₂S, corresponding to a monoisotopic mass of approximately 236.04 Da.[4] The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). The fragmentation pattern is expected to involve cleavages at the C-S bond and fragmentation of the aromatic rings.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation:

-

Molecular Ion: A strong peak at m/z 236.

-

Loss of HCN: A peak at m/z 209, corresponding to the loss of a hydrogen cyanide molecule from the nitrile group.

-

C-S Bond Cleavage: Fragmentation at the thioether linkage could lead to ions corresponding to the phenyl radical (m/z 77) and the phthalonitrile radical cation with a sulfur atom (m/z 159) or the phenylthio radical cation (m/z 109) and the phthalonitrile radical (m/z 127).

Conclusion

The spectroscopic characterization of 3-(Phenylthio)phthalonitrile provides a detailed picture of its molecular structure and electronic properties. NMR and IR spectroscopy are primary tools for structural confirmation, with characteristic signals for the nitrile and phenylthio functionalities. UV-Vis and fluorescence spectroscopy offer insights into the electronic behavior of the molecule, which is crucial for applications in photochemistry and materials science. Mass spectrometry confirms the molecular weight and provides clues about the molecule's stability and fragmentation pathways. A thorough understanding of these spectroscopic properties is essential for the quality control of synthesized 3-(Phenylthio)phthalonitrile and for guiding the development of new technologies based on this versatile molecule.

References

-

Derradji, M. (2018). Phthalonitrile Resins and Composites: Properties and Applications. ResearchGate. [Link]

-

SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). [Link]

-

Derradji, M., & Wang, J. (2018). Phthalonitrile Resins and Composites: Properties and Applications. Elsevier Science and Technology. [Link]

-

El-Faham, A., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances. [Link]

-

Çoruh, A., et al. (2011). The experimental UV spectrum of studied compound (in THF). ResearchGate. [Link]

-

SpectraBase. (n.d.). 3-(Phenylthio)phthalonitrile - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 3-(Phenylthio)phthalonitrile - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (n.d.). 3-(Phenylthio)propanenitrile. [Link]

-

Gu, H., et al. (2021). An overview of high-performance phthalonitrile resins: fabrication and electronic applications. Journal of Materials Chemistry C. [Link]

-

Anbarasan, P. M., et al. (2011). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. ResearchGate. [Link]

-

PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). [Link]

-

Eryılmaz, S., Akdemir, N., & İnkaya, E. (2017). The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational Methods. DergiPark. [Link]

-

Booysen, I. N., et al. (2019). Synthesis, characterization, biological and DFT studies of new 4-substituted phthalonitriles. Journal of Molecular Structure. [Link]

-

Gilli, P., et al. (2005). Variable-temperature X-ray Crystallographic and DFT Computational Study of the N-H...O/N...H-O Tautomeric Competition in 1-(Arylazo)-2-naphthols. Outline of a Transition-State Hydrogen-Bond Theory. Journal of the American Chemical Society. [Link]

-

PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity, photophysical, photochemical properties of tetra substituted magnesium phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-(phenylthio)phthalonitrile (C14H8N2S) [pubchemlite.lcsb.uni.lu]

1H and 13C NMR spectra of 3-(Phenylthio)phthalonitrile

An In-depth Technical Guide: Analysis of the ¹H and ¹³C NMR Spectra of 3-(Phenylthio)phthalonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in materials science and drug development, mastering spectral interpretation is fundamental to verifying synthesis, determining purity, and elucidating complex structures. 3-(Phenylthio)phthalonitrile (CAS 51762-68-6) is a vital precursor in the synthesis of advanced materials, particularly as a building block for phthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy.[1][2]

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(Phenylthio)phthalonitrile. Moving beyond a simple data report, this document explains the causal relationships between the molecule's electronic structure and its spectral features. It is designed to serve as a practical framework for scientists, offering predictive insights and a robust experimental protocol for acquiring high-fidelity NMR data.

Molecular Structure and Electronic Environment

To accurately predict and interpret the NMR spectra, one must first consider the molecule's structure and the interplay of its functional groups. 3-(Phenylthio)phthalonitrile consists of a phthalonitrile core substituted with a phenylthio (-S-C₆H₅) group at the 3-position.

The key structural features influencing the NMR spectra are:

-

The Phthalonitrile Ring: This ring is substituted with two strongly electron-withdrawing nitrile (-C≡N) groups. These groups significantly deshield the adjacent aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[3]

-

The Phenylthio Group: The sulfur atom is electronegative, which influences the electronic environment of both aromatic rings. It can also participate in resonance, donating lone-pair electron density into the aromatic systems. This dual nature affects the precise chemical shifts of the attached carbons and nearby protons.

-

Asymmetry: The substitution at the 3-position renders all three protons and all six carbons of the phthalonitrile ring chemically distinct. The phenyl ring of the phenylthio group, however, retains a plane of symmetry, resulting in fewer unique signals for its protons and carbons.

Below is the molecular structure with IUPAC numbering to facilitate the discussion of NMR assignments.

Caption: Structure of 3-(Phenylthio)phthalonitrile with IUPAC numbering.

Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.[4] For 3-(Phenylthio)phthalonitrile, we expect to see signals exclusively in the aromatic region (typically 6.5-8.5 ppm).[5] The integral ratio of the signals from the phthalonitrile ring to the phenylthio ring should be 3:5.

-

Phthalonitrile Protons (H4, H5, H6): These three protons are on an electron-poor aromatic ring and are expected to resonate at higher chemical shifts compared to those on the phenylthio ring.

-

H6: This proton is ortho to a nitrile group and meta to the sulfur substituent. It is expected to be a doublet of doublets (dd) due to coupling with H5 (³J, typical aromatic coupling of ~7-8 Hz) and H4 (⁴J, smaller meta coupling of ~1-2 Hz). Its chemical shift will be significantly downfield.

-

H5: This proton is meta to both a nitrile group and the sulfur. It is expected to be a triplet or, more accurately, a doublet of doublets, coupling to both H4 and H6 with similar ³J coupling constants.

-

H4: This proton is ortho to the sulfur substituent and meta to a nitrile group. It is expected to be a doublet of doublets, coupling to H5 (³J) and H6 (⁴J). The influence of the adjacent sulfur will modulate its final chemical shift.

-

-

Phenylthio Protons (H2'/H6', H3'/H5', H4'): These five protons are on a more electron-neutral ring compared to the phthalonitrile moiety.

-

H2'/H6' (ortho): These two protons are chemically equivalent and are expected to appear as a multiplet or doublet of doublets.

-

H3'/H5' (meta): These two protons are also equivalent and will appear as a multiplet, likely overlapping with the other signals from this ring.

-

H4' (para): This single proton will likely appear as a triplet.

-

Collectively, the five protons of the phenyl group often appear as a complex, overlapping multiplet in the range of 7.2-7.6 ppm, especially on lower-field spectrometers.

-

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[3] Due to the molecule's asymmetry, we predict a total of 12 distinct signals: 6 for the phthalonitrile ring carbons, 4 for the phenylthio ring carbons (due to symmetry), and 2 for the nitrile carbons.

-

Nitrile Carbons (C≡N): The two nitrile carbons (attached to C1 and C2) are expected to appear as two separate, weak signals in the characteristic range of 115-125 ppm. Their signals are weak because they are quaternary and thus have no attached protons, leading to a longer relaxation time and no Nuclear Overhauser Effect (NOE) enhancement.[6]

-

Aromatic Carbons (120-150 ppm):

-

Phthalonitrile Ring (C1-C6): All six carbons are unique. The carbons directly bonded to the electron-withdrawing nitrile groups (C1, C2) and the sulfur atom (C3) will be the most deshielded (highest ppm values) among this set. The protonated carbons (C4, C5, C6) will appear with stronger intensities than the quaternary carbons.

-

Phenylthio Ring (C1'-C6'): Due to symmetry, we expect four signals: C1' (ipso-carbon, attached to S), C2'/C6' (ortho), C3'/C5' (meta), and C4' (para). The ipso-carbon (C1') signal is often broader and less intense than the other signals.

-

Experimental Protocol for High-Resolution NMR

Adherence to a validated protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed for accuracy.

Caption: Standard workflow for NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid 3-(Phenylthio)phthalonitrile.[7]

-

Transfer the solid to a standard 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with the aromatic region.[8][9] Chloroform-d (CDCl₃) is another common alternative.

-

Add an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

Cap the tube and vortex thoroughly to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Data Acquisition (using a 400 MHz spectrometer as an example):

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity and high resolution.

-

¹H NMR Acquisition:

-

Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1 second is standard.

-

-

¹³C NMR Acquisition:

-

Technique: Use a standard proton-decoupled pulse program.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): This is a critical parameter. A longer delay of 2-5 seconds is recommended. This allows the quaternary carbons, especially the nitrile carbons, to fully relax between pulses, ensuring their signals are not attenuated and can be reliably observed.

-

-

-

Data Processing:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the chemical shift (δ) scale by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each signal. For both spectra, identify the precise chemical shift of each peak.

-

Summary of Predicted Spectral Data

The following tables summarize the predicted NMR data for 3-(Phenylthio)phthalonitrile. Experimental values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phthalonitrile-H | 7.7 - 8.2 | m | 3H |

| Phenylthio-H | 7.2 - 7.6 | m | 5H |

m = multiplet

Table 2: Predicted ¹³C NMR Data

| Carbons | Predicted δ (ppm) | Predicted Intensity |

|---|---|---|

| C-Ar (protonated) | 125 - 140 | Strong |

| C-Ar (quaternary) | 135 - 155 | Weak |

| C≡N | 115 - 125 | Very Weak |

Conclusion

The ¹H and ¹³C NMR spectra of 3-(Phenylthio)phthalonitrile provide a distinct and verifiable fingerprint of its molecular structure. The key diagnostic features include a 3:5 integration ratio in the ¹H spectrum between two sets of aromatic multiplets and the presence of two weak quaternary carbon signals for the nitrile groups in the ¹³C spectrum between 115-125 ppm. The significant downfield shift of the phthalonitrile protons is a direct consequence of the potent electron-withdrawing nature of the cyano groups. By following the detailed experimental protocol and understanding the underlying principles of chemical shifts and coupling, researchers can confidently use NMR spectroscopy to characterize this important synthetic precursor, ensuring the integrity and success of their scientific endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-(Phenylthio)phthalonitrile | CymitQuimica [cymitquimica.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 3-(Phenylthio)phthalonitrile

An In-depth Technical Guide to the Mass Spectrometry of 3-(Phenylthio)phthalonitrile

Authored by: A Senior Application Scientist

Date: January 11, 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-(Phenylthio)phthalonitrile (C₁₄H₈N₂S), a key intermediate in the synthesis of advanced materials like phthalocyanines.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural outlines to explore the causal reasoning behind methodological choices. We will delve into the selection of appropriate ionization techniques, predictable fragmentation pathways under both high-energy electron ionization (EI) and collision-induced dissociation (CID), and the practical application of these principles for unambiguous structural confirmation. The protocols and interpretations herein are designed to serve as a self-validating framework for the robust characterization of this and structurally related molecules.

Introduction: The Analytical Imperative for 3-(Phenylthio)phthalonitrile

3-(Phenylthio)phthalonitrile is a pivotal building block in synthetic chemistry. Its dinitrile functionality serves as a precursor for the templated cyclotetramerization reactions that form phthalocyanine macrocycles.[1][3] The incorporation of the phenylthio- substituent modulates the electronic properties, solubility, and reactivity of the resulting phthalocyanine complexes, making them suitable for applications ranging from photosensitizers in photodynamic therapy to components in molecular electronics.

Given its role as a critical precursor, the unequivocal structural verification and purity assessment of 3-(Phenylthio)phthalonitrile are paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering precise molecular weight determination and profound structural insights through controlled molecular fragmentation. This guide will equip the analyst with the foundational knowledge and practical protocols necessary to leverage mass spectrometry for the comprehensive characterization of this molecule.

Molecular Properties and Ionization Strategy

The logical starting point for any mass spectrometric method development is a thorough understanding of the analyte's physicochemical properties.

-

Molecular Formula: C₁₄H₈N₂S

-

Monoisotopic Mass: 236.04082 Da[4]

-

Molecular Weight: 236.29 g/mol [5]

-

Structure: A phthalonitrile ring substituted with a phenylthio- (C₆H₅S-) group.

The presence of nitrogen and sulfur heteroatoms, along with a polar dinitrile system and a nonpolar aromatic framework, makes 3-(Phenylthio)phthalonitrile amenable to several ionization techniques. The choice between them is dictated by the analytical objective and the chromatographic system employed.

-

Electron Ionization (EI): Best suited for Gas Chromatography-Mass Spectrometry (GC-MS). EI is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[6] This creates a detailed "fingerprint" mass spectrum, ideal for library matching and unambiguous identification. Its utility, however, is contingent on the thermal stability and volatility of the analyte.

-

Electrospray Ionization (ESI): The premier choice for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase, typically as a protonated molecule, [M+H]⁺.[7][8][9] This preserves the molecular ion, providing clear molecular weight information. Structural details are then elicited by subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[10] ESI is particularly advantageous for polar or thermally labile compounds.[9]

For 3-(Phenylthio)phthalonitrile, ESI coupled with tandem MS (ESI-MS/MS) is often the superior choice. It mitigates the risk of thermal degradation that can occur during GC analysis and provides controlled, interpretable fragmentation, which is often more informative than the complex patterns generated by EI.

Fragmentation Analysis: Decoding the Molecular Blueprint

The fragmentation of 3-(Phenylthio)phthalonitrile is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. The C-S bond between the phenyl and phthalonitrile moieties is a primary site of cleavage.

Predicted Fragmentation under Electron Ionization (EI)

In an EI source, the high-energy electron beam generates a radical cation, [C₁₄H₈N₂S]⁺•, which is the molecular ion (M⁺•). This ion will have a theoretical m/z of 236.04. Subsequent fragmentation can proceed through several pathways:

| m/z (Nominal) | Proposed Fragment Structure | Notes on Formation |

| 236 | [C₁₄H₈N₂S]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. |

| 209 | [C₁₄H₈NS]⁺ | Loss of a neutral cyano radical (•CN) from the molecular ion. |

| 128 | [C₈H₄N₂]⁺• | Phthalonitrile radical cation. Results from cleavage of the C-S bond with charge retention on the dinitrile fragment. |

| 109 | [C₆H₅S]⁺ | Thiophenoxy cation. A highly characteristic fragment resulting from C-S bond cleavage with charge retention on the sulfur-containing fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation. Formed by the loss of a sulfur atom from the [C₆H₅S]⁺ fragment. |

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule is expected to readily protonate, likely on one of the nitrile nitrogens, to form the [M+H]⁺ ion at m/z 237.05. Submitting this precursor ion to CID will induce fragmentation.

Caption: ESI-MS/MS workflow for 3-(Phenylthio)phthalonitrile analysis.

The primary fragmentation pathways for the [M+H]⁺ ion involve the neutral loss of stable small molecules.

| Precursor Ion m/z | Product Ion m/z | Neutral Loss | Proposed Product Ion Structure |

| 237.05 | 210.04 | 27.01 (HCN) | [C₁₃H₈NS]⁺ |

| 237.05 | 129.05 | 108.00 (C₆H₄S) | [C₈H₅N₂]⁺ (Protonated Phthalonitrile) |

| 237.05 | 110.03 | 127.02 (C₈H₃N₂) | [C₆H₅SH+H]⁺ (Protonated Thiophenol) |

The proposed fragmentation pathway is visualized below.

Caption: Proposed CID fragmentation of protonated 3-(Phenylthio)phthalonitrile.

Experimental Protocols

The following protocol outlines a robust method for the analysis of 3-(Phenylthio)phthalonitrile using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~5.0 mg of 3-(Phenylthio)phthalonitrile standard and dissolve in 5.0 mL of acetonitrile in a class A volumetric flask.

-

Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 10 mL of 50:50 (v/v) acetonitrile:water.

-

Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the same diluent.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates.

UHPLC-MS/MS Method Parameters

This method is designed to provide excellent chromatographic separation and sensitive detection.

UHPLC System

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 30% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 30% B

-

9.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Mass Spectrometer (Tandem Quadrupole or Q-TOF)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 500 °C.[11]

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

-

MRM Transitions (for quantification):

-

Precursor Ion (Q1): 237.1 m/z

-

Product Ion (Q3): 210.0 m/z (Quantifier), 129.1 m/z (Qualifier)

-

Collision Energy: Optimize experimentally, typically 15-30 eV.

-

-

Product Ion Scan (for confirmation):

-

Precursor Ion (Q1): 237.1 m/z

-

Scan Range (Q3): 50 - 250 m/z

-

Collision Energy: 25 eV (provides a good balance of fragments).

-

Data Interpretation and Application

A successful analysis will yield a chromatogram with a sharp peak at the retention time corresponding to 3-(Phenylthio)phthalonitrile. The mass spectrum associated with this peak should confirm the analytical hypothesis.

-

Confirmation of Identity: For an LC-MS/MS experiment, the primary evidence is the detection of the precursor ion at m/z 237.05 in the full scan, and the presence of the predicted product ions (e.g., m/z 210.04, 129.05) in the MS/MS spectrum. The ratio of the quantifier to qualifier MRM transitions should be consistent between the sample and a known standard.

-

Purity Assessment: The peak area of the target compound relative to the total ion chromatogram (TIC) provides a semi-quantitative measure of purity. The presence of other components can be investigated by examining their respective mass spectra.

-

Reaction Monitoring: In synthetic applications, this method can be used to monitor the progress of reactions that produce or consume 3-(Phenylthio)phthalonitrile, allowing for precise determination of reaction completion or optimization of conditions.

By combining chromatographic separation with the high specificity of tandem mass spectrometry, this approach provides a self-validating system for the analysis of 3-(Phenylthio)phthalonitrile, ensuring the highest degree of confidence in the results.

References

- ACS Earth and Space Chemistry. Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry.

- PubMed. GC/MS identification of organosulphur compounds in environmental samples.

- PubMed. UPLC/ESI-MS/MS analysis of compositional changes for organosulfur compounds in garlic (Allium sativum L.) during fermentation.

- PubMed. Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS.

-

ResearchGate. Mass spectra of major organosulfur compounds isolated from garlic. Available from: [Link]

-

ResearchGate. MALDI-TOF MS spectra of phthalonitrile compounds 2 and 3. Available from: [Link]

-

ResearchGate. MS spectra of phthalonitrile compounds 1 and 2. Available from: [Link]

-

ResearchGate. MALDI‐TOF‐MS spectrum of phthalonitrile (a) and aldehyde‐substituted ZnPc (5). Available from: [Link]

-

Dalton Transactions (RSC Publishing). Synthesis, crystal structures, and electrospray ionisation mass spectrometry investigations of ether- and thioether-substituted ferrocenes. Available from: [Link]

-

PubChem. 3-(Phenylthio)propanenitrile. Available from: [Link]

-

Dalton Transactions (RSC Publishing). Synthesis, crystal structures, and electrospray ionisation mass spectrometry investigations of ether - and thioether-substituted ferrocenes. Available from: [Link]

-

PubChemLite. 3-(phenylthio)phthalonitrile (C14H8N2S). Available from: [Link]

-

Alchem.Pharmtech. CAS 51762-68-6 | 3-(Phenylthio)phthalonitrile. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of.... Available from: [Link]

-

ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available from: [Link]

-

Taylor & Francis Online. Electrospray ionization – Knowledge and References. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of phthalonitrile compound 2. Available from: [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Available from: [Link]

-

YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Available from: [Link]

-

MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Pyrimidine‐Based Novel Phthalonitrile Resins with Excellent Processing Performance and High Glass Transition Temperature. Available from: [Link]

-

Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

- Google Patents. CN101935292A - Technique for synthesizing phthalonitrile.

-

MDPI. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

-

NIST WebBook. Propanenitrile, 3-(phenylamino)-. Available from: [Link]

Sources

- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-(phenylthio)phthalonitrile (C14H8N2S) [pubchemlite.lcsb.uni.lu]

- 5. 3-(Phenylthio)phthalonitrile | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry [mdpi.com]

Introduction: Understanding the Significance of 3-(Phenylthio)phthalonitrile

An In-depth Technical Guide to the Physical Properties of 3-(Phenylthio)phthalonitrile

3-(Phenylthio)phthalonitrile (CAS No. 51762-68-6) is an aromatic dinitrile compound featuring a phenylthio group substituted on a phthalonitrile backbone. Its molecular structure, combining the reactive nitrile functionalities with the phenyl-sulfur linkage, makes it a valuable precursor in the synthesis of advanced materials. Phthalonitrile-based compounds are foundational building blocks for phthalocyanines, a class of intensely colored macrocyclic compounds used extensively as dyes, pigments, and sensitizers in photodynamic therapy and optical data storage.[1][2][3]

Furthermore, the nitrile groups can undergo cyclotrimerization to form highly cross-linked, thermosetting polymers. These phthalonitrile resins are renowned for their exceptional thermal and oxidative stability, low water absorption, and superior flame retardancy, positioning them as high-performance materials for aerospace, military, and microelectronics applications.

Accurate characterization of the physical properties of 3-(Phenylthio)phthalonitrile is therefore not an academic exercise; it is a critical prerequisite for its successful application. This guide provides a comprehensive overview of its core physicochemical and spectroscopic properties, grounded in established analytical methodologies. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for handling, characterizing, and utilizing this versatile compound.

Part 1: Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in various environments and are essential for process design, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 51762-68-6 | [4] |

| Molecular Formula | C₁₄H₈N₂S | [4][5][6] |

| IUPAC Name | 3-(Phenylsulfanyl)benzene-1,2-dicarbonitrile | [7] |

| Molecular Weight | 236.29 g/mol | [4][5][6] |

| Exact Mass | 236.040819 g/mol | [5] |

| Appearance | Solid | [8] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [4][6] |

Melting Point, Boiling Point, and Solubility

While specific experimental data for the melting and boiling points of 3-(Phenylthio)phthalonitrile are not widely published, properties can be inferred from its parent structure, phthalonitrile, which has a melting point of 138–141 °C and a boiling point of approximately 304 °C.[1][2] The addition of the bulkier phenylthio group is expected to influence these values. Experimental determination is paramount and the protocol for this is detailed in Part 3.

Similarly, specific solubility data is sparse. Based on the behavior of phthalonitrile, 3-(Phenylthio)phthalonitrile is expected to have low solubility in water but good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and benzene.[1][9][10] This is a direct consequence of its largely nonpolar aromatic structure.

Part 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following techniques are indispensable for the verification and quality control of 3-(Phenylthio)phthalonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are required for a complete structural assignment.

-

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For 3-(Phenylthio)phthalonitrile, the spectrum is expected to show a complex series of multiplets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the protons on both the phthalonitrile and phenylthio rings. A known spectrum was acquired in DMSO-d6.[5]

-

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Key expected signals include those for the two distinct nitrile carbons (C≡N), the carbon atom attached to the sulfur, and the remaining aromatic carbons.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Phenylthio)phthalonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters. Following this, acquire the ¹³C spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

The FTIR spectrum of 3-(Phenylthio)phthalonitrile is dominated by a few key absorption bands:

-

Nitrile (C≡N) Stretch: A sharp, strong, and highly characteristic absorption band is expected around 2230 cm⁻¹.[1] The presence of this peak is a primary indicator of the phthalonitrile structure.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

-

Aromatic C-H Stretch: These signals typically appear above 3000 cm⁻¹.

-

C-S Stretch: A weaker absorption corresponding to the carbon-sulfur bond may be observed in the fingerprint region.

Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid 3-(Phenylthio)phthalonitrile powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For 3-(Phenylthio)phthalonitrile, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M]⁺ or adducts like [M+H]⁺) that corresponds precisely to its calculated exact mass of 236.040819 Da.[5] This level of accuracy allows for unambiguous confirmation of the molecular formula. Fragmentation in the mass spectrometer may involve cleavage of the C-S bond or loss of nitrile groups.

Experimental Protocol: Mass Spectrum Acquisition (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. A survey scan across a wide mass range (e.g., m/z 100-500) will identify the molecular ion.

-

Tandem MS (MS/MS): To study fragmentation, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Part 3: Foundational Experimental Workflows

The following diagrams illustrate the logical workflows for determining two of the most fundamental physical properties.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Assessment.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Phenylthio)phthalonitrile is not universally available, data from the parent compound, phthalonitrile, and other substituted phthalonitriles indicates that significant caution is required. Phthalonitrile itself is highly toxic.[1] Closely related compounds are classified as fatal if swallowed and may cause allergic skin reactions.

Core Safety Recommendations:

-

Engineering Controls: All handling of solid powder and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles at all times.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[4][6] Store locked up.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-(Phenylthio)phthalonitrile is a compound of significant interest for the development of high-performance materials. A thorough understanding and precise measurement of its physical properties are fundamental to its application. This guide outlines the key physicochemical characteristics, provides a validated framework for spectroscopic identification, and details the essential protocols for experimental determination and safe handling. By integrating these technical insights, researchers can confidently and effectively utilize this compound in their synthetic and material science endeavors.

References

-

PubChem. 3-(Phenylthio)propanenitrile. National Center for Biotechnology Information.

-

BLD Pharm. 3-(Phenylthio)phthalonitrile | 51762-68-6.

-

SpectraBase. 3-(Phenylthio)phthalonitrile. Wiley-VCH.

-

ChemScene. 3-(Phenylthio)phthalonitrile | 51762-68-6.

-

Sigma-Aldrich. Safety Data Sheet.

-